- Highly efficient organic electroluminescent device with hole transport region including monoamine compound, Korea, , ,

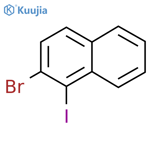

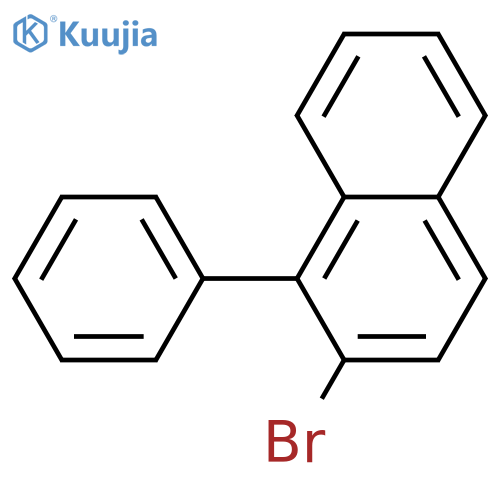

Cas no 93989-32-3 (Naphthalene,2-bromo-1-phenyl-)

Naphthalene,2-bromo-1-phenyl- structure

商品名:Naphthalene,2-bromo-1-phenyl-

Naphthalene,2-bromo-1-phenyl- 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-1-phenylnaphthalene

- 2-BROMO-1-PHENYL-NAPHTHALENE

- Naphthalene,2-bromo-1-phenyl-

- 1-phenyl-2-bromonaphthalene

- 2-Brom-1-phenyl-naphthalin

- 2-Bromo-1-phenylnaphthalene (ACI)

- AKOS015966164

- AS-81968

- KUC100627N

- CS-0200247

- DTXSID60407233

- E82379

- SCHEMBL18320175

- Naphthalene, 2-bromo-1-phenyl-

- 93989-32-3

- DB-083897

-

- MDL: MFCD00094972

- インチ: 1S/C16H11Br/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H

- InChIKey: HCUNFELJFKOTPV-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C2C=CC=CC=2)=C2C(C=CC=C2)=CC=1

計算された属性

- せいみつぶんしりょう: 282.00441g/mol

- ひょうめんでんか: 0

- XLogP3: 5.5

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 回転可能化学結合数: 1

- どういたいしつりょう: 282.00441g/mol

- 単一同位体質量: 282.00441g/mol

- 水素結合トポロジー分子極性表面積: 0Ų

- 重原子数: 17

- 複雑さ: 244

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- PSA: 0.00000

- LogP: 5.26930

Naphthalene,2-bromo-1-phenyl- セキュリティ情報

Naphthalene,2-bromo-1-phenyl- 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

Naphthalene,2-bromo-1-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D104876-200g |

2-BROMO-1-PHENYL-NAPHTHALENE |

93989-32-3 | 95% | 200g |

$3180 | 2024-06-05 | |

| eNovation Chemicals LLC | D104876-100g |

2-BROMO-1-PHENYL-NAPHTHALENE |

93989-32-3 | 95% | 100g |

$2280 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270917-1g |

2-Bromo-1-phenylnaphthalene |

93989-32-3 | 98% | 1g |

¥565.00 | 2024-04-24 | |

| Aaron | AR006APV-5g |

2-BROMO-1-PHENYL-NAPHTHALENE |

93989-32-3 | 98% | 5g |

$175.00 | 2025-02-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU750-250mg |

2-bromo-1-phenylnaphthalene |

93989-32-3 | 97% | 250mg |

¥187.0 | 2024-04-16 | |

| A2B Chem LLC | AC92727-1g |

2-BROMO-1-PHENYL-NAPHTHALENE |

93989-32-3 | 95% | 1g |

$42.00 | 2024-07-18 | |

| Ambeed | A272307-250mg |

2-Bromo-1-phenylnaphthalene |

93989-32-3 | 97% | 250mg |

$37.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU750-1g |

2-bromo-1-phenylnaphthalene |

93989-32-3 | 97% | 1g |

¥468.0 | 2024-04-16 | |

| Aaron | AR006APV-250mg |

2-BROMO-1-PHENYL-NAPHTHALENE |

93989-32-3 | 98% | 250mg |

$22.00 | 2025-02-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU750-100mg |

2-bromo-1-phenylnaphthalene |

93989-32-3 | 97% | 100mg |

¥173.0 | 2024-04-16 |

Naphthalene,2-bromo-1-phenyl- 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 80 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide , Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; rt → 80 °C; 8 h, 80 °C

リファレンス

- Preparation of spiro[adamantanebenzo[b]fluorene]ylcarbazoles, an organic electroluminescence device and an electronic device, China, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene , Water ; 12 h, rt → 100 °C

リファレンス

- Preparation of adamantane-aryl amine based organic compounds and its application in organic electronic device, China, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Sodium carbonate Catalysts: Palladium Solvents: Polyethylene glycol ; 1440 min, 80 °C

リファレンス

- Palladium supported on modified magnetic nanoparticles: a phosphine-free and heterogeneous catalyst for Suzuki and Stille reactions, Applied Organometallic Chemistry, 2016, 30(3), 140-147

ごうせいかいろ 5

はんのうじょうけん

1.1 Solvents: Carbon tetrachloride

リファレンス

- Seven-membered heterocycles. 9. Synthesis and properties of some 5-alkyl and 5-aryl derivatives of 1-benzothiepin, Journal of Organic Chemistry, 1978, 43(17), 3379-84

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Bromine Solvents: Acetonitrile ; 5 min, rt

リファレンス

- Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes, Journal of Organic Chemistry, 2006, 71(1), 236-243

ごうせいかいろ 7

はんのうじょうけん

1.1 Catalysts: Trifluoroacetic acid Solvents: 1,4-Dioxane ; 4 - 8 h, rt

リファレンス

- Triflic-Acid-Catalyzed Tandem Epoxide Rearrangement and Annulation with Alkynes: An Efficient Approach for Regioselective Synthesis of Naphthalenes, ChemistrySelect, 2022, 7(9),

ごうせいかいろ 8

はんのうじょうけん

リファレンス

- Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls, Organic Letters, 2000, 2(23), 3675-3677

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Tosyl chloride Catalysts: Methyl triflate Solvents: 1,2-Dichloroethane ; rt → 110 °C; 24 h, 110 °C

リファレンス

- Preparation of polysubstituted naphthalene derivatives, China, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Tosyl chloride Catalysts: Methyl triflate Solvents: 1,2-Dichloroethane ; 24 h, 110 °C

リファレンス

- MeOTf-catalyzed formal [4 + 2] annulations of styrene oxides with alkynes leading to polysubstituted naphthalenes through sequential electrophilic cyclization/ring expansion, Chinese Chemical Letters, 2022, 33(6), 3021-3025

ごうせいかいろ 11

はんのうじょうけん

1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 4 - 7 h, rt

リファレンス

- Triflic acid catalysed regioselective synthesis of substituted naphthalenes by benzannulation of carbonyls with alkynes, Tetrahedron, 2021, 90,

ごうせいかいろ 12

はんのうじょうけん

1.1 Catalysts: Gold trichloride , Silver hexafluoroantimonate Solvents: Dichloromethane ; 4 h, reflux

リファレンス

- Gold-catalyzed electrophilic addition to arylalkynes. A facile method for the regioselective synthesis of substituted naphthalenes, Organic Letters, 2009, 11(14), 3116-3119

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 80 °C

リファレンス

- N-(4-(8-(phenyl)naphthalen-2-yl)phenyl)-n,n'-di(phenyl)-amine derivatives and related compounds for use in organic electroluminescence devices, European Patent Organization, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 12 h, 120 °C

リファレンス

- Preparation of heterocyclic-group containing diphenylanthracene compound, organic luminescent material and organic electroluminescent device, China, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water

リファレンス

- Organic electric element comprising compound for organic electric element and electronic device using same, World Intellectual Property Organization, , ,

Naphthalene,2-bromo-1-phenyl- Raw materials

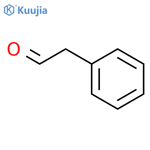

- 2-phenylacetaldehyde

- Phenylboronic acid

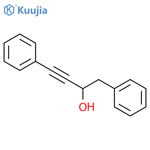

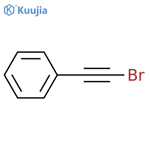

- (Bromoethynyl)benzene

- Benzeneethanol, a-(phenylethynyl)-

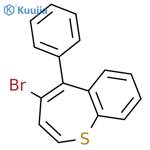

- 1-Benzothiepin, 4-bromo-5-phenyl-

- 1,2-dibromonaphthalene

- 2-Bromo-1-iodonaphthalene

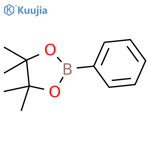

- Phenylboronic Acid Pinacol Ester

Naphthalene,2-bromo-1-phenyl- Preparation Products

Naphthalene,2-bromo-1-phenyl- 関連文献

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

93989-32-3 (Naphthalene,2-bromo-1-phenyl-) 関連製品

- 1499-10-1(9,10-Diphenylanthracene)

- 602-55-1(9-Phenylanthracene)

- 517-51-1(Rubrene)

- 19383-97-2(Benz[a]anthracene,8-phenyl-)

- 1055-23-8(9,9'-Bianthracene)

- 122648-99-1(9,10-Di(2-naphthyl)anthracene)

- 172285-79-9(9,9'-Bianthracene,10,10'-bis([1,1'-biphenyl]-4-yl)-)

- 605-02-7(1-Phenylnaphthalene)

- 26979-27-1(9,10-Di(1-naphthyl)anthracene)

- 13638-82-9(1,3,6,8-Tetraphenylpyrene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93989-32-3)Naphthalene,2-bromo-1-phenyl-

清らかである:99%

はかる:5g

価格 ($):296.0